molecular formula C32H24BrNO3Sn B12528000 N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide CAS No. 652169-89-6

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide

Cat. No.: B12528000
CAS No.: 652169-89-6
M. Wt: 669.1 g/mol
InChI Key: BFQLMOSSFMFUQQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide is a complex organic compound that features a bromophenyl group, a triphenylstannyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with a suitable benzoyl chloride derivative to form the benzamide intermediate. This intermediate is then reacted with triphenylstannyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction could produce phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Industry: Used in the development of advanced materials, including organic electronic devices and polymers.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the triphenylstannyl group can interact with metal ions. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the triphenylstannyl group.

    (4-Bromophenyl)triphenylsilane: Contains a triphenylsilane group instead of a triphenylstannyl group.

Uniqueness

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide is unique due to the presence of both the bromophenyl and triphenylstannyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Biological Activity

Overview of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide

This compound is an organotin compound that incorporates a bromophenyl moiety and a triphenyltin group. Organotin compounds have been studied for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Anticancer Properties

Studies have shown that organotin compounds can exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

  • Mechanism of Action : Organotin compounds can interfere with cellular processes by:
    • Inducing oxidative stress, leading to increased production of reactive oxygen species (ROS).
    • Modulating gene expression related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Organotin derivatives have also demonstrated antimicrobial properties against bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes.

  • Example Studies :
    • Research has indicated that certain organotin compounds exhibit potent activity against Gram-positive and Gram-negative bacteria.
    • Fungal strains, such as Candida albicans, have shown susceptibility to organotin-based treatments.

Toxicological Considerations

While exploring the biological activities of organotin compounds, it is essential to consider their toxicological profiles. Organotins are known for their potential toxicity to both humans and the environment.

  • Toxic Effects :
    • Organotin compounds can cause neurotoxicity, immunotoxicity, and reproductive toxicity.
    • Environmental concerns arise from their persistence and bioaccumulation in aquatic ecosystems.

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various organotin compounds on human cancer cell lines using MTT assays. Results indicated that modifications in the organotin structure significantly influenced cytotoxic potency.
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that triphenyltin compounds could induce apoptosis through mitochondrial pathways, involving cytochrome c release and caspase activation.

Data Tables

Biological ActivityCompound TypeEffectiveness
AnticancerOrganotin CompoundsHigh
AntimicrobialOrganotin DerivativesModerate to High
ToxicityOrganotin CompoundsSignificant

Properties

CAS No.

652169-89-6

Molecular Formula

C32H24BrNO3Sn

Molecular Weight

669.1 g/mol

IUPAC Name

triphenylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate

InChI

InChI=1S/C14H10BrNO3.3C6H5.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;3*1-2-4-6-5-3-1;/h1-8H,(H,16,17)(H,18,19);3*1-5H;/q;;;;+1/p-1

InChI Key

BFQLMOSSFMFUQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.